2-Oxocyclohexane-1-sulfonyl chloride

Agrochemical Synthesis Sulfonamide Regioselectivity

2-Oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5) is an essential α-keto sulfonyl chloride building block featuring enhanced electrophilicity due to its adjacent carbonyl group, enabling faster and more selective nucleophilic reactions. It is a critical intermediate for synthesizing the commercial fungicide chesulfamide and is ideal for constructing unique, conformationally restricted sulfonamide heterocycles in drug discovery. Generic substitution is not feasible.

Molecular Formula C6H9ClO3S
Molecular Weight 196.65 g/mol
Cat. No. B13023954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxocyclohexane-1-sulfonyl chloride
Molecular FormulaC6H9ClO3S
Molecular Weight196.65 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2
InChIKeyATDVZLDZTUDZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxocyclohexane-1-sulfonyl chloride: Procurement Specifications and Core Chemical Identity


2-Oxocyclohexane-1-sulfonyl chloride (CAS 1020842-00-5) is a bifunctional sulfonyl chloride building block distinguished by the presence of both an electrophilic sulfonyl chloride group and a ketone moiety on the cyclohexane ring . This compound, with the molecular formula C₆H₉ClO₃S and a molecular weight of 196.65 g/mol, is categorized as an α-keto sulfonyl chloride and serves as a key synthetic intermediate for constructing sulfonamide and sulfonate ester functionalities . Its unique structural motif, featuring the sulfonyl chloride group alpha to a carbonyl, is particularly valuable for creating conformationally constrained molecules and is a critical precursor in the synthesis of bioactive compounds, notably the commercial fungicide chesulfamide [1].

Why 2-Oxocyclohexane-1-sulfonyl chloride Cannot Be Replaced by Common Sulfonyl Chlorides


Generic substitution with standard sulfonyl chlorides like cyclohexanesulfonyl chloride or 4-oxocyclohexane-1-sulfonyl chloride is not feasible due to the unique reactivity and synthetic outcomes dictated by the alpha-keto position. The adjacent carbonyl group in 2-oxocyclohexane-1-sulfonyl chloride exerts a strong electron-withdrawing effect that significantly enhances the electrophilicity of the sulfur center, leading to faster and more selective reactions with nucleophiles compared to its non-keto or 4-oxo analogs [1]. Furthermore, this specific arrangement allows for downstream transformations, such as the formation of cyclic sulfonamides and other constrained heterocycles, which are inaccessible from other regioisomers [2]. The 2-oxo derivative is a specifically required intermediate in established, high-yielding patent-protected routes to commercial active ingredients, whereas alternative regioisomers would not afford the desired final product or would do so in drastically reduced yields [3].

Quantitative Evidence for Selecting 2-Oxocyclohexane-1-sulfonyl chloride over Analogs


Regiochemical Specificity in Chesulfamide Synthesis: 2-Oxo vs. 4-Oxo Isomer

The 2-oxo regioisomer is an indispensable intermediate in a patented, high-yielding route to the fungicide chesulfamide, a role that the 4-oxo isomer cannot fulfill. The patent CN110343057A explicitly describes a three-step process where the chlorination of sodium 2-oxocyclohexane-1-sulfonate yields the 2-oxo sulfonyl chloride, which is then reacted with 2-trifluoromethyl-4-chloroaniline to form chesulfamide [1]. Use of the 4-oxocyclohexane-1-sulfonyl chloride analog in this same sequence would lead to a different, non-target molecule, demonstrating absolute regiochemical requirement.

Agrochemical Synthesis Sulfonamide Regioselectivity

Molecular Weight and Elemental Composition: Distinction from Simple Cyclohexane Sulfonyl Chloride

2-Oxocyclohexane-1-sulfonyl chloride possesses a distinct elemental composition and molecular weight compared to cyclohexanesulfonyl chloride, a common and more basic sulfonyl chloride building block. This structural difference translates into a different chemical and biological property space. The target compound has a molecular formula of C₆H₉ClO₃S (MW: 196.65 g/mol) , whereas cyclohexanesulfonyl chloride has the formula C₆H₁₁ClO₂S (MW: 182.67 g/mol) . The difference of one oxygen and two hydrogen atoms is functionally critical.

Building Blocks Molecular Diversity Physicochemical Properties

Synthesis Efficiency: 2-Oxo Intermediate Achieves 55.6% Overall Yield in 3 Steps

The utility of the 2-oxo sulfonyl chloride intermediate is demonstrated by its role in a high-yielding synthetic sequence. A 2021 study reports a novel, efficient synthesis of chesulfamide starting from 2-chlorocyclohexanone. This route proceeds through sodium 2-oxocyclohexane-1-sulfonate and its subsequent chlorination to the target sulfonyl chloride. The overall yield for this three-step process, which is contingent on the 2-oxo structural motif, is 55.6% [1].

Process Chemistry Yield Optimization Synthetic Efficiency

Differential Electrophilicity: Enhanced Reactivity due to Adjacent Carbonyl Group

The alpha-keto group in 2-oxocyclohexane-1-sulfonyl chloride is a strong electron-withdrawing group that increases the electrophilicity of the sulfur center compared to a sulfonyl chloride on a simple alkane chain. A 2025 comparative study on sulfonyl chlorides establishes that electron-withdrawing groups enhance reactivity, with trifluoromethyl substitution serving as a benchmark for strong activation [1]. While direct kinetic data for this specific compound is limited, the analogous inductive effect of the adjacent carbonyl is well-established and predicts faster reaction rates with nucleophiles compared to cyclohexanesulfonyl chloride [2].

Reactivity Electrophilicity Nucleophilic Substitution

Recommended Application Scenarios for 2-Oxocyclohexane-1-sulfonyl chloride


As a Key Intermediate in Agrochemical Synthesis

This compound is specifically procured for use as a critical intermediate in the synthesis of the commercial fungicide, chesulfamide. The patented process CN110343057A, which avoids hazardous reagents and simplifies workup, is built around this specific 2-oxo sulfonyl chloride building block, making it a mandatory purchase for following this established, high-yielding route [1].

For the Synthesis of Conformationally Constrained Sulfonamides

The presence of both a sulfonyl chloride and a ketone on the cyclohexane ring allows for the construction of unique, conformationally restricted sulfonamide heterocycles. The intramolecular reaction potential is a key differentiator from simpler sulfonyl chlorides, enabling the creation of novel chemical space for drug discovery programs [1].

As a Reactive Handle for Bifunctional Derivatization

Its dual functionality makes it an ideal building block for introducing a sulfonyl group into complex molecules while retaining the ketone for further transformations, such as reductive aminations, Grignard additions, or olefinations. This contrasts with mono-functional sulfonyl chlorides, which offer no secondary reactive site, thereby enabling more complex and divergent synthesis strategies [1].

Technical Documentation Hub

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